7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
7-chloro-1-pyridin-3-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3O3S/c20-11-3-4-13-12(8-11)16(24)14-15(10-2-1-5-21-9-10)23(18(25)17(14)26-13)19-22-6-7-27-19/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZYMFIOEAUNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole and pyrrole rings. Recent studies have reported various synthetic routes that yield this compound with high purity and yield. For instance, the Hantzsch reaction has been employed to create thiazole derivatives which are then reacted with pyrrole precursors to form the desired chromeno-pyrrole structure .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been observed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G1 phase and autophagic cell death characterized by cytoplasmic vacuole formation .
Antimicrobial Activity
In addition to its anticancer effects, this compound demonstrates significant antimicrobial activity. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it has comparable efficacy to standard antibiotics like gentamicin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 32 | 98 |
| Escherichia coli | 64 | 95 |
| Pseudomonas aeruginosa | 128 | 90 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies have suggested that it binds effectively to ATP-binding sites of key receptors involved in cancer progression and bacterial resistance mechanisms . This interaction not only inhibits the target proteins but also alters cellular signaling pathways leading to apoptosis or growth inhibition.
Case Studies
A notable study involved the evaluation of this compound's effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range. Furthermore, animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound lies in its anticancer properties. Research has shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. The compound acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cancer cell signaling pathways.
Case Study: Structure-Activity Relationship (SAR)
A study conducted on structurally related compounds demonstrated that modifications in the molecular structure significantly influenced their efficacy against cancer cells. For instance:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| 7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | TBD | PI3Kδ |
| Similar Thiadiazine Derivative | 1.61 ± 1.92 | Various cancer cell lines |
This indicates the potential for this compound to be developed further as an anticancer agent.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives are known for their antibacterial and antifungal properties. Preliminary studies suggest that modifications to the thiazole moiety can enhance antimicrobial activity against specific pathogens.
Case Study: Antimicrobial Efficacy
Research has shown that derivatives of thiazole compounds exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. The structure modifications in the thiazole ring have been found to play a crucial role in enhancing activity.
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The core structure is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines. This method allows modular assembly of the chromeno[2,3-c]pyrrole-3,9-dione scaffold under mild conditions (room temperature to 80°C, 15–20 hours). Key intermediates are formed through sequential Knoevenagel condensation and cyclization . Substituents at the pyridine and thiazole positions are introduced via pre-functionalized aryl aldehydes (e.g., pyridin-3-ylcarboxaldehyde) and amines (e.g., thiazol-2-ylamine). Post-synthetic chlorination at the 7-position is achieved using chlorinating agents like POCl₃ .
Basic: What spectroscopic and chromatographic methods validate its structural purity?
Answer:
- NMR (¹H/¹³C): Confirm regiochemistry of the pyridine and thiazole substituents. Aromatic protons in the chromene ring appear as doublets (δ 6.8–7.2 ppm), while pyridine protons resonate downfield (δ 8.0–8.5 ppm) .
- HPLC-MS: Monitor purity (>95%) and detect side products (e.g., uncyclized intermediates).
- X-ray crystallography: Resolves ambiguity in fused-ring conformation, particularly for diastereomeric byproducts .
- TLC: Track reaction progress using ethyl acetate/hexane (1:4) as the mobile phase .
Advanced: How to optimize substituent diversity while maintaining reaction efficiency?
Answer:
- Aryl aldehyde selection: Electron-deficient aldehydes (e.g., nitro-substituted) accelerate cyclization but may reduce solubility. Use polar aprotic solvents (DMF, dioxane) to mitigate precipitation .
- Amine scope: Bulky amines (e.g., 2-thiazolyl) require elevated temperatures (80°C) and extended reaction times (20 hours). For sensitive amines, protect reactive groups (e.g., Boc-protected amines) .
- Solvent optimization: Dioxane enhances yields for hydrophobic substituents, while DCM improves compatibility with acid-sensitive groups .
Advanced: What post-synthetic modifications enable functional diversification?
Answer:
- Hydrazine-mediated ring expansion: React the 3,9-dione moiety with hydrazine hydrate (5 eq., dioxane, 80°C) to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Monitor conversion via TLC (hexane/ethyl acetate) and isolate via recrystallization (2-propanol) .
- Palladium-catalyzed cross-coupling: Introduce boronate esters at the pyridine ring using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for further derivatization .
Advanced: How to resolve contradictory data in reaction yields with sterically hindered substituents?
Answer:
- Steric effects: Ortho-substituted aryl aldehydes reduce yields by 20–30% due to hindered cyclization. Use microwave-assisted synthesis (120°C, 1 hour) to overcome kinetic barriers .
- Electronic effects: Electron-rich amines (e.g., 4-methoxyphenyl) slow imine formation. Add catalytic AcOH (5 mol%) to protonate the amine and accelerate condensation .
- Byproduct analysis: Isolate side products (e.g., open-chain intermediates) via column chromatography (silica gel, gradient elution) and characterize to refine reaction pathways .
Basic: What reaction parameters critically impact yield and scalability?
Answer:
- Stoichiometry: Excess hydrazine (5–7 eq.) ensures complete ring expansion but may require quenching with acetic acid to prevent over-reaction .
- Temperature control: Maintain −20°C for diazomethane reactions to avoid explosive decomposition; use jacketed reactors for exothermic steps .
- Solvent purity: Dry dioxane (over molecular sieves) prevents hydrolysis of intermediates during prolonged heating .
Advanced: How to design biological activity assays for libraries of analogs?
Answer:
- Library design: Prioritize compounds with logP < 5 and topological polar surface area (TPSA) 80–100 Ų for drug-likeness. Use the parent compound’s chromenopyrroledione core as a scaffold .
- Target selection: Screen against kinases (e.g., EGFR, VEGFR) due to the thiazole group’s affinity for ATP-binding pockets.
- Assay conditions: Use FRET-based enzymatic assays (IC₅₀ determination) and cytotoxicity testing (MTT assay on HEK293 cells) with positive controls (e.g., staurosporine) .
Advanced: What strategies address purification challenges in multi-heterocyclic systems?
Answer:
- Mixed-mode chromatography: Combine silica gel (normal phase) with C18 cartridges (reverse phase) to separate isomers with similar Rf values .
- Recrystallization solvents: Use 2-propanol/water (7:3) for high-melting-point compounds; DCM/hexane (1:5) for oily residues .
- HPLC method development: Optimize with 0.1% TFA in acetonitrile/water gradients to resolve charged species (e.g., protonated pyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
